molecular formula C11H10N4O B13874274 4-Amino-2-phenylpyrimidine-5-carboxamide

4-Amino-2-phenylpyrimidine-5-carboxamide

Cat. No.: B13874274
M. Wt: 214.22 g/mol
InChI Key: UOYFKVQPAPJNSR-UHFFFAOYSA-N
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Description

4-Amino-2-phenylpyrimidine-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrimidinecarboxamides, which are known to exhibit a wide range of pharmacological activities . The 4-aminopyrimidine scaffold is a privileged structure in the design of small-molecule inhibitors for various biological targets . Researchers utilize this core structure to develop novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. For instance, structurally similar 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active agonists for the GPR119 receptor, a target for type 2 diabetes, demonstrating the scaffold's potential in antidiabetic drug development . Furthermore, this pharmacophore is integral to the design of multi-target agents, such as dual CDK9 and HDAC (Histone Deacetylase) inhibitors, which represent a promising next-generation strategy for cancer treatment by simultaneously blocking multiple oncogenic pathways . The compound serves as a versatile building block for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-amino-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H10N4O/c12-9-8(10(13)16)6-14-11(15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H2,12,14,15)

InChI Key

UOYFKVQPAPJNSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Phenylpyrimidine 5 Carboxamide

Established Synthetic Pathways for 4-Amino-2-phenylpyrimidine-5-carboxamide and its Scaffolds

The construction of the this compound scaffold relies on fundamental pyrimidine (B1678525) synthesis strategies that have been refined over time. These methods typically involve the formation of the core heterocyclic ring from acyclic precursors.

The principal and most widely utilized method for constructing the pyrimidine ring involves the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) component. bu.edu.eg This approach encompasses several cycloaddition strategies, such as [3+3] and [4+2] annulations, which are effective for creating substituted pyrimidines.

In the context of this compound, a common pathway involves the condensation of benzamidine (B55565) (providing the N-C-N fragment with the C2-phenyl group) with a suitable three-carbon synth on. A key precursor for the C-C-C fragment is often derived from malononitrile (B47326) or cyanoacetamide. For instance, the reaction could proceed via an appropriately substituted β-dicarbonyl compound equivalent, which cyclizes with benzamidine hydrochloride to form the pyrimidine ring. mdpi.com One-pot methods starting from substituted benzaldehyde (B42025), cyanoacetamide, and a nitrogen source like urea (B33335) or thiourea (B124793) in the presence of a catalyst such as ammonium (B1175870) chloride under solvent-free conditions have been developed to produce pyrimidine-5-carboxamides. ias.ac.in

Different cyclization strategies are summarized below:

Cyclization StrategyKey ReactantsDescriptionReference
[3+3] Annulationα,β-Unsaturated Ketones and AmidinesA sequence of annulation and oxidation between the two components, often catalyzed by a base like choline (B1196258) hydroxide (B78521), yields substituted pyrimidines. mdpi.com
[4+2] CyclocondensationMalononitrile Dimer and AmidinesThe reaction proceeds through an amination process followed by cyclization, typically catalyzed by a base like piperidine, to yield 6-aminopyrimidine compounds. mdpi.com
[5+1] AnnulationEnamidines and OrthoestersThis method involves the reaction of enamidines with a one-carbon source like an orthoester, often catalyzed by a Lewis acid such as ZnBr₂, to produce polysubstituted pyrimidines. mdpi.com
Principal Synthesisβ-Dicarbonyl Compounds and N-C-N Compounds (e.g., Amidines, Urea)This is a classic and versatile method where a 1,3-dielectrophile reacts with a 1,3-dinucleophile to form the six-membered pyrimidine ring. wikipedia.org

Multi-component reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials, enhancing atom economy and reducing waste. mdpi.comresearchgate.net The Biginelli reaction is a classic example of an MCR used to prepare pyrimidine derivatives. wikipedia.org

For the synthesis of pyrimidine-5-carboxamides, a notable four-component reaction has been developed using amidines, styrene, and N,N-dimethylformamide (DMF). researchgate.netbohrium.com In this palladium-catalyzed oxidative process, DMF serves as a dual synthon, providing both a one-carbon atom and the amide group. mdpi.comresearchgate.net This method is particularly relevant as it directly installs the carboxamide functionality at the C5 position. Another effective three-component, one-pot synthesis involves the reaction of a substituted benzaldehyde, malononitrile or cyanoacetamide, and urea or thiourea. ias.ac.in This approach provides a direct route to pyrimidine-5-carbonitrile or pyrimidine-5-carboxamide scaffolds.

Reaction Name/TypeComponentsKey FeaturesReference
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaA well-established MCR for synthesizing dihydropyrimidinones, which can be further modified. wikipedia.org
Guo et al. 3SM-4CR StrategyAmidine, Styrene, N,N-Dimethylformamide (DMF)A palladium-catalyzed process where DMF acts as a dual synthon for a one-carbon unit and an amide group, directly forming pyrimidine-5-carboxamides. mdpi.comresearchgate.netbohrium.com
Ammonium Chloride Catalyzed MCRSubstituted Benzaldehyde, Cyanoacetamide, Urea/ThioureaA simple, eco-friendly, solvent-free method for the direct synthesis of pyrimidine-5-carboxamides. ias.ac.in
Iridium-Catalyzed MCRAmidine and up to three different AlcoholsA sustainable synthesis where alcohols serve as building blocks, proceeding through condensation and dehydrogenation steps. acs.orgnih.gov

While building the ring from acyclic precursors is common, derivatization of a pre-formed pyrimidine ring via nucleophilic substitution is also a crucial strategy. The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution, particularly at the C2, C4, and C6 positions, especially when a good leaving group like a halogen is present. wikipedia.org

To synthesize this compound, a potential route involves the synthesis of an intermediate like ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. The chloro group at the C4 position can then be displaced by an amino group through reaction with ammonia (B1221849) or its equivalent. Subsequently, the ester at C5 can be converted to the primary carboxamide. Studies on related compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that the C4-chloro group readily undergoes substitution with various nucleophiles, including dimethylamine. rsc.org This highlights the viability of introducing the C4-amino group at a late stage of the synthesis. Base-catalyzed nucleophilic aromatic substitution reactions on pyrimidine derivatives bearing a chlorine substituent are effective and can proceed without the need for metal catalysis. researchgate.net

Novel Synthetic Approaches and Methodological Advancements for this compound Analogs

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of pyrimidine synthesis through the use of novel catalytic systems and the application of green chemistry principles.

Catalysis plays a pivotal role in modern organic synthesis, and the formation of the pyrimidine ring is no exception. A variety of catalysts, including acids, bases, and transition metals, have been employed to facilitate these transformations.

Transition Metal Catalysis:

Palladium (Pd): Palladium catalysts are effective in oxidative C-H bond functionalization and cross-dehydrogenative coupling processes, as seen in the four-component synthesis of pyrimidine carboxamides. researchgate.netbohrium.com

Iridium (Ir): Pincer-complexes of iridium have been used to efficiently catalyze the regioselective multi-component synthesis of pyrimidines from amidines and alcohols. mdpi.comacs.orgnih.gov This sustainable method uses alcohols, which can be derived from biomass, as key building blocks. acs.orgnih.gov

Copper (Cu): Copper(II) is considered a powerful catalyst for cycloaddition reactions involving alkynes and nitrogen-containing molecules like amidines to construct the pyrimidine ring. mdpi.com

Zinc (Zn): Lewis acids like ZnCl₂ and ZnBr₂ have been shown to catalyze three-component coupling reactions and [5+1] annulations to yield polysubstituted pyrimidines. mdpi.comorganic-chemistry.org

Acid/Base Catalysis:

Simple acids like trifluoroacetic acid (TFA) and bases such as choline hydroxide can effectively catalyze cycloaddition and condensation reactions to form the pyrimidine scaffold. mdpi.com Ammonium chloride has also been used as an inexpensive and mild catalyst in solvent-free MCRs for pyrimidine-5-carboxamide synthesis. ias.ac.in

Catalyst TypeExample CatalystApplication in Pyrimidine SynthesisReference
PalladiumPd(TFA)₂Catalyzes oxidative four-component reaction for pyrimidine carboxamides. bohrium.com
IridiumPN₅P–Ir–pincer complexesEnables regioselective multi-component synthesis from amidines and alcohols. mdpi.comacs.org
CopperCu(II) saltsPromotes cycloaddition of alkynes and amidines. mdpi.com
ZincZnCl₂, ZnBr₂Catalyzes three-component couplings and [5+1] annulations. mdpi.comorganic-chemistry.org
AcidTriflic acid, TFAUsed in pseudo five-component cyclocondensation and [3+3] cycloadditions. mdpi.com
BaseCholine hydroxideActs as both catalyst and medium in [3+3] annulation reactions. mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Key green approaches include:

Solvent-Free Reactions: Performing reactions without a solvent, often using grinding (mechanochemistry) or heating, minimizes waste and avoids the use of toxic and volatile organic compounds. ias.ac.inmdpi.com The synthesis of pyrimidine-5-carboxamide using ammonium chloride is an example of a solvent-free method. ias.ac.in

Use of Greener Solvents: When a solvent is necessary, environmentally benign options like water or ionic liquids are preferred. mdpi.comrasayanjournal.co.in Water has been used as a solvent in the TFA-catalyzed synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reduce energy consumption, and often improve product yields compared to conventional heating. mdpi.comnih.gov

Atom Economy: Multi-component reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, generating minimal waste. mdpi.comresearchgate.net The iridium-catalyzed synthesis from alcohols and the palladium-catalyzed synthesis using DMF are excellent examples of atom-economical routes. researchgate.netacs.org

These sustainable methodologies provide powerful tools for the efficient and environmentally responsible production of this compound and its derivatives, aligning with the modern demands of pharmaceutical and chemical industries. rasayanjournal.co.in

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of pyrimidine-5-carboxamide derivatives is highly dependent on the reaction conditions, which can be fine-tuned to maximize yield and ensure selectivity. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of related heterocyclic systems, a one-pot, three-component reaction inspired by the Biginelli condensation is a common and efficient approach. nih.govias.ac.in This method involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile or cyanoacetamide), and a guanidine (B92328) or urea derivative. nih.govias.ac.in

Optimization studies focus on several key areas:

Catalyst Selection: While some syntheses can proceed under catalyst-free conditions, the use of a catalyst like ammonium chloride has been shown to be effective, offering an inexpensive and neutral option that can shorten reaction times. ias.ac.in Lewis acids or Brønsted acids are also commonly employed to facilitate the condensation and cyclization steps.

Solvent System: The choice of solvent can significantly impact reaction efficiency. Both conventional solvents and solvent-free conditions have been explored. Solvent-free, or "neat," reactions are often preferred as they align with green chemistry principles by reducing chemical waste and can sometimes lead to shorter reaction times and higher yields. ias.ac.in

Temperature: Thermal conditions are critical. Reactions are often conducted at elevated temperatures, for example, around 110°C under solvent-free conditions, to drive the reaction to completion. ias.ac.in However, milder conditions are continuously sought to improve functional group tolerance.

Reactant Stoichiometry: The molar ratios of the starting materials are carefully controlled to ensure the desired product is formed and to minimize the formation of side products.

The table below summarizes typical parameters investigated during the optimization of pyrimidine synthesis.

ParameterCondition 1Condition 2Condition 3Outcome
Catalyst NoneAmmonium ChlorideConc. HClAmmonium chloride provides good yields under neutral, solvent-free conditions. ias.ac.in
Solvent EthanolDMFSolvent-freeSolvent-free conditions often lead to shorter reaction times and are more environmentally friendly. ias.ac.in
Temperature Room Temp80°C110°CHigher temperatures are generally required for solvent-free, three-component reactions. ias.ac.in

Derivatization and Analog Synthesis of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications are typically focused on the phenyl moiety, the pyrimidine core, and the carboxamide group.

Chemical Modification at the Phenyl Moiety

The phenyl group at the C2 position of the pyrimidine ring is a prime target for derivatization to explore structure-activity relationships (SAR). Modifications are typically achieved by starting with substituted benzaldehyde or benzonitrile (B105546) precursors. A scaffold hopping strategy, for example, can be used to introduce various substituents onto the phenyl ring to optimize the compound's properties. nih.gov

Common modifications include the introduction of:

Electron-donating groups: such as methoxy (B1213986) (-OCH3) or methyl (-CH3).

Electron-withdrawing groups: such as halogens (-Cl, -F), nitro (-NO2), or trifluoromethyl (-CF3).

These substituents can be introduced using standard aromatic substitution reactions on the starting materials, which are then carried through the pyrimidine ring synthesis. researchgate.net The choice of substituent can influence the electronic properties and steric profile of the final molecule.

Substitutions on the Pyrimidine Core

The pyrimidine ring itself can be substituted at various positions. While the target molecule has defined substituents at positions 2, 4, and 5, related synthetic strategies show that modifications at other positions are feasible. For example, the synthesis of 2-mercapto-4-amino-6-(aryl)-pyrimidine-5-carboxamide derivatives demonstrates that a substituent can be readily introduced at the C6 position by selecting an appropriate α-cyanoketone in a multicomponent reaction. nih.govresearchgate.net

Furthermore, the amino group at the C4 position can be replaced or further substituted. Syntheses of related 4-substituted-aminothieno[2,3-d]pyrimidines have been achieved by first preparing a 4-chloro intermediate, which then undergoes nucleophilic substitution with various amines like morpholine (B109124) or N-methylpiperazine. nih.gov This highlights a potential route for derivatizing the C4-amino group of the title compound.

Functionalization of the Carboxamide Group

The carboxamide group at the C5 position is a versatile functional handle for derivatization. It can undergo a variety of chemical transformations to produce a range of analogs. One common reaction is the condensation with various amines to form more complex amide structures. For example, in the synthesis of related STAT6 inhibitors, the pyrimidine-5-carboxamide moiety was coupled with different amines to generate a library of derivatives. sigmaaldrich.comnih.gov

Key functionalization strategies include:

N-Alkylation or N-Arylation: Introducing substituents on the nitrogen atom of the carboxamide.

Hydrolysis: Conversion of the carboxamide to a carboxylic acid, which can then be used as a precursor for other functional groups like esters.

Dehydration: Transformation of the carboxamide into a nitrile group (-CN).

Coupling Reactions: Amide bond formation with various amines using coupling reagents like HATU or PyBOP can yield diverse N-substituted carboxamides. acs.org

The table below illustrates potential derivatization pathways for the carboxamide group.

Reaction TypeReagent/ConditionResulting Functional Group
Amide Coupling R-NH2, HATU, DIPEAN-Substituted Carboxamide (-CONHR)
Hydrolysis Acid or Base, HeatCarboxylic Acid (-COOH)
Dehydration P2O5 or SOCl2Nitrile (-CN)

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Elucidation of Reaction Pathways for this compound Formation

The formation of the 4-aminopyrimidine (B60600) ring system, particularly through multicomponent reactions, is believed to proceed through a series of well-defined steps. When synthesizing related thieno[2,3-d]pyrimidines, which share the core pyrimidine ring, the reaction proceeds through several key intermediates. mdpi.com

A plausible mechanism for the formation of a 4-aminopyrimidine from a nitrile precursor involves the following sequence:

Amidination: The synthesis often begins with the reaction of a nitrile (e.g., benzonitrile for the 2-phenyl group) with an amine in the presence of a catalyst like dry hydrogen chloride gas. This forms an amidine intermediate. mdpi.com

Condensation and Cyclization: This activated amidine then reacts with a suitable three-carbon component, such as a derivative of cyanoacetic acid amide. The initial step is a nucleophilic attack from the active methylene compound onto the amidine carbon.

Intramolecular Cyclization: Following the initial condensation, an intramolecular cyclization occurs where a nitrogen atom attacks a nitrile or carbonyl carbon, leading to the formation of the six-membered pyrimidine ring. acs.org

Aromatization: The final step is often a spontaneous dehydration or elimination reaction that results in the stable, aromatic pyrimidine ring. In multicomponent reactions, this sequence involves condensation, nucleophilic addition, and then cyclization, followed by aromatization. nih.gov

Computational studies on related systems have shown that the initial amine attack can lead to amide formation, which is then followed by the intramolecular cyclization step to form the heterocyclic ring. acs.org The exact pathway and rate-determining step can be influenced by the specific substrates and reaction conditions used.

Structure Activity Relationship Sar Investigations of 4 Amino 2 Phenylpyrimidine 5 Carboxamide Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of 4-amino-2-phenylpyrimidine-5-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and phenyl rings. Variations in these substituents can profoundly influence the compound's electronic properties, size, shape, and ability to interact with biological targets.

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a critical role in modulating the pharmacological potency of pyrimidine derivatives. These electronic effects can alter the charge distribution across the molecule, influencing its reactivity and ability to bind to a target. csu.edu.au

In studies of related pyrimidine-carboxamide scaffolds, the introduction of electron-withdrawing groups such as chloro (-Cl), fluoro (-F), or trifluoromethyl (-CF3) on the aryl ring has been shown to have a significant, and sometimes detrimental, impact on biological activity. For instance, in one study on thiopyrano[4,3-d]pyrimidine derivatives bearing a phenylpyrimidine-carboxamide moiety, the presence of these electron-withdrawing groups completely cancelled the cytotoxic activity against three different cancer cell lines. nih.gov This suggests that a certain electron density on the phenyl ring is necessary for the desired pharmacological effect in that specific context. Conversely, the presence of an electron-donating amino group has been noted in other heterocyclic systems to drastically reduce reactivity, which can also alter biological outcomes. acs.org

Table 1: Impact of Electronic Effects of Aryl Substituents on Cytotoxic Activity of Related Pyrimidine Derivatives. nih.gov
Substituent (R) on Phenyl RingElectronic EffectObserved Impact on Cytotoxicity
-Cl, -F, -CF3Electron-WithdrawingCancelled activity against A549, PC-3, and MCF-7 cell lines
-OCH3 (Methoxy)Electron-DonatingShowed moderate cytotoxicity against MCF-7 cell line
-CH2CH3 (Ethyl)Electron-Donating (Weak)Showed moderate cytotoxicity against MCF-7 cell line

Steric hindrance, which refers to the spatial arrangement of atoms and the physical bulk of substituent groups, can significantly affect how a molecule interacts with its target. Large, bulky substituents can prevent a molecule from adopting the optimal conformation required for binding.

The binding of a ligand to its biological target is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being paramount. nih.govnih.gov Hydrogen bonds contribute to the specificity and orientation of the ligand within the binding site, while hydrophobic interactions are crucial for stabilizing the ligand-target complex. researchgate.netresearchgate.net

For 4-amino substituted pyrimidine analogs, these interactions are key determinants of binding affinity and efficacy. nih.govnih.gov The 4-amino group and the 5-carboxamide moiety of the core structure are potent hydrogen bond donors and acceptors. The phenyl ring provides a significant hydrophobic surface that can engage with nonpolar residues in the target's binding pocket. researchgate.net Docking studies on similar pyrimidine scaffolds have revealed that a large number of hydrophobic atoms are important for drug-target binding. nih.gov The optimization of both hydrogen bonding and hydrophobic interactions is a critical strategy in the design of potent derivatives, as these forces work in concert to stabilize the ligand in its energetically favored conformation at the active site. nih.govresearchgate.net

Table 2: Key Interactions in the Binding of this compound Analogs. nih.govresearchgate.net
Interaction TypeKey Molecular FeatureRole in Target Binding
Hydrogen Bond Donor/Acceptor4-Amino group, 5-Carboxamide group, Pyrimidine nitrogensProvides binding specificity and correct orientation within the active site.
Hydrophobic Interactions2-Phenyl ringStabilizes the ligand-target complex, enhancing binding affinity.

Pharmacophore Development for this compound Analogs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. nih.gov Developing such a model is a key step in understanding SAR and in guiding the design of new, potent analogs. These models are invaluable for virtual screening campaigns to identify novel chemical scaffolds. nih.gov

For the this compound class, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms in the pyrimidine ring and the carbonyl oxygen of the carboxamide.

Hydrogen Bond Donors (HBD): Representing the hydrogens of the 4-amino group and the carboxamide NH2.

Aromatic/Hydrophobic Region (HY/AR): Defined by the 2-phenyl ring.

The spatial relationship between these features is critical. By analyzing a series of active and inactive compounds, a refined pharmacophore model can be built that successfully distinguishes between them. nih.gov Such models serve as a blueprint, encapsulating the crucial functionalities required for a compound's activity and guiding further structural modifications. nih.gov For instance, pharmacomodulation of a related 4-aminopyrimidine (B60600) core has been successfully used to develop selective antagonists for different receptors by strategically modifying substituents based on pharmacophoric principles. nih.gov

Chemoinformatic Approaches in SAR Analysis

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery for analyzing and predicting SAR. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent ligand-based approach used to build mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.com

For classes of compounds like this compound derivatives, QSAR studies can provide deep insights into the physicochemical properties that drive potency. These models are built using molecular descriptors that quantify various aspects of the molecule, such as its electronic, steric, and hydrophobic properties. mdpi.com Machine learning algorithms, including multiple linear regression (MLR), support vector machines (SVR), and random forest (RF), are increasingly used to develop robust and predictive QSAR models from large datasets. mdpi.com

In addition to QSAR, other chemoinformatic techniques such as 3D-QSAR and molecular field analysis (MFA) can be employed to quantify the role of non-covalent interactions in binding affinity. nih.gov Virtual screening, which uses computational methods to screen large libraries of compounds against a biological target, is another powerful tool that can be guided by SAR data and pharmacophore models to identify promising new lead compounds. mdpi.com These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success.

Table 3: Chemoinformatic Methods in SAR Analysis of Pyrimidine Analogs. nih.govmdpi.com
MethodDescriptionApplication in SAR
QSAR (Quantitative Structure-Activity Relationship)Develops mathematical models relating molecular descriptors to biological activity.Predicts the activity of new analogs and identifies key physicochemical properties for potency.
3D-QSAR / MFACorrelates the 3D properties of molecules (steric/electrostatic fields) with activity.Provides a 3D visualization of favorable and unfavorable regions for substitution. Quantifies the role of weak interactions.
Pharmacophore ModelingIdentifies the 3D arrangement of essential features for biological activity.Used for virtual screening, scaffold hopping, and guiding the design of new derivatives.
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target.Visualizes binding modes and helps rationalize observed SAR based on interactions with target residues.

Biological Activities and Mechanistic Studies of 4 Amino 2 Phenylpyrimidine 5 Carboxamide and Its Analogs

Enzyme Inhibition Profiles and Mechanistic Elucidation

The 4-amino-2-phenylpyrimidine-5-carboxamide core structure has served as a foundational template for the development of potent and selective inhibitors targeting enzymes crucial in various pathological processes. The following sections detail the inhibitory profiles and mechanisms of action against several important enzyme classes.

Dehydrofolate Reductase (DHFR) Inhibition

Dehydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, pyrimidines, and several amino acids. mdpi.comresearchgate.net Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for anticancer and antimicrobial agents. mdpi.comyoutube.com

While classical DHFR inhibitors like methotrexate (B535133) are characterized by a 2,4-diamino substitution on the pyrimidine (B1678525) ring, analogs based on the 4-aminopyrimidine (B60600) scaffold have also been investigated. nih.gov For instance, compounds featuring a 2-amino-4-oxo-thieno[2,3-d]pyrimidine core, which is structurally related to the 4-aminopyrimidine framework, have demonstrated potent dual inhibition of both human DHFR and thymidylate synthase (TS). nih.gov One such classical antifolate, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was identified as a highly potent dual inhibitor of human TS (IC₅₀ = 40 nM) and human DHFR (IC₅₀ = 20 nM). nih.gov

The inhibitory mechanism of pyrimidine-based analogs often involves mimicking the binding of the natural substrate, dihydrofolate. youtube.com Key interactions within the DHFR active site typically involve hydrogen bonding with critical amino acid residues, such as Aspartate 27, and hydrophobic interactions with residues like Leucine 4 and Valine 1. mdpi.comyoutube.com The diaminopyrimidine moiety is a well-conserved feature among many antifolate agents targeting bacterial DHFR. nih.gov

Table 1: DHFR Inhibitory Activity of a Thieno[2,3-d]pyrimidine (B153573) Analog
CompoundTarget EnzymeIC₅₀ (nM)Reference
N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acidHuman DHFR20 nih.gov
Human TS40 nih.gov

Phosphodiesterase 4 (PDE4) Inhibition and Selectivity

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory and immune cells. researchgate.netnih.gov Inhibition of PDE4 elevates intracellular cAMP levels, leading to anti-inflammatory effects. researchgate.net The 5-carbamoyl-2-phenylpyrimidine scaffold has been identified as a potent template for PDE4 inhibitors. nih.gov

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.gov PDE4B is the predominant subtype in inflammatory cells, making it a primary target for anti-inflammatory drugs. researchgate.netnih.gov Conversely, inhibition of PDE4D is associated with emetic side effects, necessitating the development of PDE4B-selective inhibitors. researchgate.netnih.gov

Research has led to the discovery of 2-phenylpyrimidine (B3000279) derivatives with significant PDE4B inhibitory activity and high selectivity over PDE4D. nih.gov For example, a 5-carbamoyl-2-phenylpyrimidine derivative showed moderate PDE4B inhibitory activity with an IC₅₀ of 200 nM. nih.govnih.gov Further modification of this scaffold led to the development of an N-propylacetamide derivative with an IC₅₀ of 7.5 nM for PDE4B and a 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative with a PDE4B IC₅₀ of 25 nM. researchgate.net Another 2-phenylpyrimidine derivative demonstrated high inhibitory activity toward PDE4B (IC₅₀ = 5.5 nM) with 80-fold lower effects on PDE4D (IC₅₀ = 440 nM). nih.gov

The selectivity for PDE4B over PDE4D can be attributed to subtle differences in the active sites of the isoforms, particularly within the M-loop region. researchgate.netresearchgate.net X-ray crystallography studies of inhibitors bound to the human PDE4B catalytic domain have been instrumental in designing compounds with improved potency and selectivity. nih.gov

Table 2: PDE4B Inhibitory Activity of 2-Phenylpyrimidine Analogs
Compound ScaffoldSpecific AnalogPDE4B IC₅₀ (nM)Selectivity ProfileReference
5-Carbamoyl-2-phenylpyrimidineParent Compound200Not specified nih.govnih.gov
5-Carbamoyl-2-phenylpyrimidineN-neopentylacetamide derivative (10f)8.3Not specified nih.gov
Fused bicyclic 4-amino-2-phenylpyrimidine5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative (18)25Not specified researchgate.net
Fused bicyclic 4-amino-2-phenylpyrimidineN-propylacetamide derivative (31b)7.5Not specified researchgate.net
2-PhenylpyrimidineCompound 215.580-fold selective over PDE4D (IC₅₀ = 440 nM) nih.gov

Kinase Inhibition (e.g., VEGFR-2, EGFR, ABL/SRC/p38 Kinase)

The aminopyrimidine scaffold is a well-established core structure for a multitude of kinase inhibitors, targeting enzymes that are often overexpressed or dysregulated in cancer. nih.govnih.gov Protein kinases modify other proteins by adding phosphate (B84403) groups, thereby altering their enzymatic activity and promoting cell proliferation. nih.gov

VEGFR-2 and EGFR Inhibition: Vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are key receptor tyrosine kinases involved in angiogenesis and tumor growth. nih.govnih.gov Several 4-amino-thienopyrimidine and 4-anilinoquinazoline (B1210976) (a fused pyrimidine) derivatives have been reported as potent dual inhibitors of VEGFR-2 and EGFR. nih.govnih.govnih.gov For example, Vandetanib, a 4-anilinoquinazoline, inhibits VEGFR-2 with an IC₅₀ of 40 nM and EGFR with an IC₅₀ of 500 nM. selleckchem.com Apatinib, another kinase inhibitor, potently targets VEGFR-2 with an IC₅₀ of 1 nM. selleckchem.com

ABL/SRC/p38 Kinase Inhibition: The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy. The aminopyrimidine carboxamide structure has been successfully utilized to develop potent inhibitors of BCR-ABL and other related kinases like SRC and p38. A notable example is a compound identified as CHMFL-ABL-053, which features a 2-((3-Amino-4-methylphenyl)amino)-4-(methylamino)pyrimidine-5-carboxamide core. nih.gov This compound proved to be a highly potent inhibitor of the ABL1 kinase with an IC₅₀ of 70 nM and also demonstrated activity against SRC and p38 kinases. nih.gov It effectively suppresses BCR-ABL autophosphorylation and inhibits the proliferation of CML cell lines. nih.gov

Table 3: Kinase Inhibitory Activity of Aminopyrimidine Analogs
CompoundTarget KinaseIC₅₀ (nM)Reference
CHMFL-ABL-053ABL170 nih.gov
ApatinibVEGFR-21 selleckchem.com
c-Src530 selleckchem.com
VandetanibVEGFR-240 selleckchem.com
EGFR500 selleckchem.com

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Overactivity of XO leads to an overproduction of uric acid, resulting in hyperuricemia and gout. nih.govuni.lu Therefore, XO inhibition is a primary therapeutic approach for treating these conditions. nih.gov

While allopurinol, a pyrazolopyrimidine, is a well-known clinical XO inhibitor, other pyrimidine derivatives have also been explored for this activity. uni.lu Studies on 2-mercapto-6-phenyl pyrimidine-4-carboxylic acids have shown their potential as XO inhibitors. nih.gov Furthermore, 4-aminopyrazolo[3,4-d]pyrimidine, an analog of allopurinol, was identified as a potent competitive inhibitor of XO. uni.lu A structure-activity relationship analysis of N-aryl-5-amino-4-cyanopyrazole analogues, which are structurally related, indicated that the presence of a phenyl ring significantly influences XO inhibitory potential, with one compound showing an IC₅₀ value of 0.08 μM. nih.gov

Table 4: Xanthine Oxidase Inhibitory Activity of Pyrimidine-Related Analogs
Compound ScaffoldSpecific AnalogIC₅₀ (μM)Inhibition TypeReference
N-aryl-5-amino-4-cyanopyrazoleCompound 20.08Not specified nih.gov
6-aminopurine-based4-aminopyrazolo[3,4-d]pyrimidine30.26Competitive uni.lu
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acidCompound 120.084Mixed nih.gov

Sortase A Inhibition

Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that anchors surface proteins, including virulence factors, to the cell wall peptidoglycan. nih.govrsc.org As SrtA is essential for bacterial virulence but not for growth, its inhibition represents a promising anti-virulence strategy to combat bacterial infections, including those caused by Staphylococcus aureus. rsc.orgnih.gov

Inhibitors of SrtA are often developed based on the enzyme's natural recognition sequence, LPXTG. nih.govrsc.org While many reported inhibitors are peptidomimetic, research has explored small organic molecules for this purpose. nih.gov Computational and in vitro studies have investigated various substituted chalcones as SrtA inhibitors. ssrn.com Although direct studies of this compound as a SrtA inhibitor are not prominent, the general strategy involves identifying compounds that can bind to the enzyme's active site, thereby preventing the anchoring of virulence factors and inhibiting processes like biofilm formation. nih.govrsc.org One study identified a peptidomimetic inhibitor, LPRDSar, with an IC₅₀ of 18.9 μM. rsc.org Another promising compound, BzLPRDSar, was found to inhibit biofilm formation at concentrations as low as 32 μg/mL. rsc.org

Table 5: Inhibitory Activity of Peptidomimetic Sortase A Inhibitors
CompoundSrtA IC₅₀ (μM)Biofilm InhibitionReference
LPRDSar18.9Not specified rsc.org
BzLPRDSarNot specifiedEffective at 32 μg/mL rsc.org

Other Enzyme Target Modulations

The versatile aminopyrimidine carboxamide scaffold has been adapted to target other enzymes and proteins involved in various disease pathways.

Janus Kinase (JAK) Inhibition: JAKs are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors. Selective JAK inhibitors are sought for treating inflammatory diseases. nih.govnih.gov A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors, with one compound (A8) showing an IC₅₀ of 5 nM for JAK2 and exhibiting 38- to 54-fold selectivity over other JAK isoforms. nih.gov Another study designed a 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, leading to a derivative (2j) with 24.7-fold selectivity for JAK1 over JAK2. nih.gov

BRD4 and PLK1 Inhibition: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are important targets in cancer therapy. mdpi.com Novel 5-arylethylidene-aminopyrimidine-2,4-diones have been synthesized as dual inhibitors of BRD4 and PLK1. One such compound demonstrated potent inhibition of both BRD4 (IC₅₀ = 0.029 µM) and PLK1 (IC₅₀ = 0.094 µM). mdpi.com

Purine Biosynthesis Enzyme Inhibition: The de novo purine biosynthesis pathway is critical for cell proliferation and a target for anticancer agents. 6-Substituted thieno[2,3-d]pyrimidine analogs have been identified as dual inhibitors of two key enzymes in this pathway: glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). researchgate.net

Receptor Agonism/Antagonism Studies

The unique structure of this compound and its derivatives allows for interaction with various receptors, leading to either agonistic or antagonistic effects. These interactions are pivotal in understanding the therapeutic potential of this class of compounds.

Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and assessed for their efficacy as GPR119 agonists. nih.govnih.gov GPR119, a G-protein coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a significant target in the management of type 2 diabetes. Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).

In one study, the optimization of substituents on the 2-phenyl ring and the 4-amino group of the pyrimidine core led to the identification of potent GPR119 agonists. Specifically, derivatives with 3,4-dihalogenated and 2,4,5-trihalogenated phenyl groups demonstrated significant agonistic activity. nih.gov An advanced analog, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol, was found to improve glucose tolerance in mice. nih.gov Another study identified 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine as a compound that improved glucose tolerance in mice following oral administration. nih.gov

GPR119 Agonistic Activity of 4-Amino-2-phenylpyrimidine Analogs

The P2Y12 receptor, another G-protein coupled receptor found on the surface of platelets, plays a crucial role in thrombosis. Antagonism of this receptor is a key strategy in the prevention of blood clots. Research has identified 2-phenyl-pyrimidine-4-carboxamide analogs as effective P2Y12 antagonists. nih.gov

Optimization of the substituents at the 6-position of the pyrimidine ring, with either carbon-linked or nitrogen-linked groups, has yielded compounds with high potency in ex vivo platelet aggregation assays in human plasma. nih.gov These findings highlight the potential of this chemical class in the development of antiplatelet therapies. Different scaffolds, including piperazinyl-glutamate-pyrimidines, have been explored as P2Y12 receptor antagonists. nih.gov

P2Y12 Receptor Antagonism by 2-Phenyl-pyrimidine-4-carboxamide Analogs

Cellular Pathway Modulation and Biological Impact

Beyond direct receptor interaction, this compound and its analogs can modulate various intracellular signaling pathways, leading to significant biological effects such as apoptosis, cell cycle arrest, and modulation of inflammation.

Several studies have demonstrated the pro-apoptotic capabilities of aminopyrimidine derivatives in cancer cell lines. While direct studies on this compound are limited, related structures have shown promise. For instance, a metabolomics screen to investigate the mechanism of apoptosis induction by 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) in multiple myeloma cells revealed that the compound causes pyrimidine starvation. nih.gov This leads to DNA replicative stress and subsequent apoptosis. nih.gov The study found that exogenous pyrimidines, but not purines, could rescue the cells from AICAr-induced apoptosis. nih.gov Another study showed that AICAr can induce apoptosis through a pathway independent of AMP-activated protein kinase (AMPK) but dependent on NADPH oxidase. nih.gov

Thieno[2,3-d]pyrimidine derivatives, which are structurally related to the core compound, have also been investigated for their antiproliferative activity against breast cancer cell lines. mdpi.com

The ability to halt the cell cycle is a key mechanism for many anti-cancer agents. Certain aminopyrimidine derivatives have been shown to induce cell cycle arrest. For example, a study on novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, which are analogs, demonstrated that these compounds could act as dual-target inhibitors of BRD4 and PLK1. nih.gov Inhibition of PLK1 is known to cause cell cycle arrest, primarily at the G2/M phase. nih.gov Specifically, 5-bromo-2′-deoxyuridine, a brominated pyrimidine analog, inhibits DNA synthesis by incorporating into DNA during replication, leading to cell cycle arrest and apoptosis. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. The modulation of this pathway is a target for treating various inflammatory diseases. Research on 5-aminoimidazole-4-carboxamide ribonucleoside (AICAr) has shown that it can inhibit signaling through the NF-κB pathway. nih.govresearchgate.net The study demonstrated that AICAr treatment led to reduced binding of NF-κB to its consensus DNA sequence. nih.govresearchgate.net This inhibitory effect is partly mediated by the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net

Cellular Pathway Modulation by Aminopyrimidine Analogs

Investigations into Anti-proliferative Effects

The anti-proliferative potential of pyrimidine derivatives, including analogs of this compound, has been a significant area of investigation in medicinal chemistry. The core pyrimidine scaffold is recognized as a crucial element in the design of molecules with potential anti-cancer properties. nih.gov Thienopyrimidines, which are bioisosteres of purines, have been synthesized and evaluated for their ability to inhibit cell proliferation, often targeting pathways crucial for cancer cell survival. nih.govresearchgate.net These compounds are structurally analogous to quinazolines, which are known for their inhibitory activity against various tyrosine kinase receptors involved in tumorigenesis. researchgate.netmdpi.com

Research has focused on designing and synthesizing various series of substituted 4-aminopyrimidine analogs to explore their effects on cancer cell growth. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been developed based on structural optimization, with their anti-proliferative activities being a key endpoint of the investigation. nih.govnih.gov Similarly, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, another class of related heterocyclic compounds, are well-established for inducing potent anti-proliferative effects in various cancer cell lines. mdpi.com The overarching goal of these studies is to identify lead compounds with significant inhibitory activity against cancer cell lines, which can then be subjected to further pharmacological investigation. nih.gov The mechanism of action for some of these analogs is thought to involve the inhibition of protein kinases, which are often overexpressed in cancer cells and play a role in promoting cell proliferation. nih.gov

Pre-clinical In Vitro Efficacy Studies

The in vitro efficacy of 4-aminopyrimidine analogs has been extensively evaluated against a diverse panel of human cancer cell lines. These studies are crucial for determining the potency and selectivity of newly synthesized compounds.

One area of focus has been on thieno[2,3-d]pyrimidine derivatives. For example, novel ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 (breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.govnih.gov In one study, the most potent anti-proliferative effect against the MCF-7 cell line was observed with a compound designated as '2', which exhibited an IC50 value of 0.013 µM. nih.gov Another investigation into 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidines found that one analog was most toxic to MCF-7 cells with an IC50 of 0.045 µM, while another showed the highest effect against MDA-MB-231 cells with an IC50 of 0.16 µM. mdpi.com

Other pyrimidine-based compounds have also been tested against a wider range of cell lines. Vanillin-based tetrahydropyrimidines were evaluated for cytotoxicity against HeLa (cervical carcinoma), K562 (chronic myeloid leukemia), and MDA-MB-231 cell lines, with some compounds showing strong cytotoxic effects with IC50 values in the low micromolar range (10.65 to 12.76 µM). researchgate.net Furthermore, a large-scale evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives was conducted against 60 human tumor cell lines across nine different cancer types, including leukemia, colon, and renal cancer. nih.gov Several compounds from this series showed significant inhibitory activity, particularly against renal cancer cell lines, with one compound demonstrating more potency than the reference drugs sunitinib (B231) and sorafenib. nih.gov

The table below summarizes the anti-proliferative activities of various pyrimidine analogs against selected cancer cell lines.

Compound ClassCell LineActivity (IC50)Reference
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate analogMCF-7 (Breast)0.013 µM nih.govnih.gov
2-Alkyl-4-amino-thieno[2,3-d]pyrimidine analogMCF-7 (Breast)0.045 µM mdpi.com
2-Alkyl-4-amino-thieno[2,3-d]pyrimidine analogMDA-MB-231 (Breast)0.16 µM mdpi.com
Tetrahydropyrimidine (B8763341) analogK562 (Leukemia)10.65 µM researchgate.net
Tetrahydropyrimidine analogMDA-MB-231 (Breast)12.76 µM researchgate.net
4-Aminopyrazolo[3,4-d]pyrimidine analog (12c)UO-31 (Renal)Potent Activity nih.gov
4-Morpholino-thiopyrano[4,3-d]pyrimidine analogMCF-7 (Breast)Moderate Activity nih.gov

Derivatives of the pyrimidine scaffold have been systematically synthesized and evaluated for their antimicrobial properties against a spectrum of pathogenic bacteria and fungi. These investigations aim to identify novel agents to combat infectious diseases.

Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives revealed varied activity against different bacterial strains. Certain compounds showed good activity against the Gram-positive bacterium Bacillus subtilis, while others exhibited maximum inhibition against the Gram-negative Escherichia coli. researchgate.net Activity was also noted against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net Similarly, a series of 5-aminoimidazole-4-carboxamidrazones, which are related nitrogen-containing heterocycles, were screened for antimicrobial activity. researchgate.netnih.gov While only a subset showed moderate activity against S. aureus and E. coli, all compounds exhibited activity against Candida species. researchgate.netnih.gov

The antimicrobial potential of these compounds is often linked to their specific structural features. For instance, in a series of newly synthesized pyrimidine and pyrimidopyrimidine analogs, several compounds demonstrated excellent antimicrobial activity when compared to reference drugs like ampicillin (B1664943) and clotrimazole. nih.gov The activity was tested against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli), and fungal species (Candida albicans, Aspergillus flavus). nih.gov Another study focused on 2-amino-4-hydroxyprimidine-5-carboxylates, which were designed to target the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in Burkholderia pseudomallei. nih.gov This series demonstrated antibacterial activity, highlighting the potential of targeting specific essential pathways in bacteria. nih.gov

The table below presents a summary of the antimicrobial activities of various pyrimidine analogs.

Compound ClassPathogenic StrainObserved ActivityReference
Pyrido[2,3-d]pyrimidine analogBacillus subtilis (Gram +)Good Activity researchgate.net
Pyrido[2,3-d]pyrimidine analogEscherichia coli (Gram -)Maximum Inhibition researchgate.net
Pyrido[2,3-d]pyrimidine analogStaphylococcus aureus (Gram +)Potent Activity researchgate.net
5-Aminoimidazole-4-carboxamidrazoneCandida kruseiStrong Inhibition researchgate.net
Pyrimidopyrimidine analogS. aureus, B. subtilis, E. coli, C. albicansExcellent Activity nih.gov
2-Amino-4-hydroxypyrimidine-5-carboxylateBurkholderia pseudomalleiAntibacterial Activity Demonstrated nih.gov

The exploration of pyrimidine analogs extends to their potential as antiviral agents. The structural similarity of these compounds to nucleosides makes them attractive candidates for inhibiting viral replication. Research in this area has involved screening newly synthesized compounds against various viruses.

In one study, a series of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, which feature a related heterocyclic core, were investigated for their inhibitory effects on Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net Several compounds within this series exhibited significant antiviral activity against these viruses, with EC50 values in the low micromolar range. researchgate.net For instance, compound 3f was active against the MAY virus with an EC50 of 2.2 µM, while compound 3c showed activity against VSV with an EC50 of 1.0 µM. researchgate.net Notably, none of the active compounds showed toxicity in the Vero cell line used for the assays. researchgate.net Other studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines have also been conducted, although in one particular screening, most of the tested compounds lacked significant antiviral activity. mdpi.com

Pyrimidine derivatives have also been evaluated for their efficacy against parasitic protozoa, specifically Leishmania. Leishmaniasis is a significant global health problem, and new therapeutic agents are urgently needed.

Research into 2-amino-4,6-dimethylpyridine (B145770) derivatives has shown promising results against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. nih.gov A water-soluble furan-2-carboxamide derived from this pyridine (B92270) pharmacophore was found to inhibit the growth of both the promastigote and intracellular amastigote forms of the parasite. nih.gov The IC50 values were determined to be 69 µM for promastigotes and 89 µM for intracellular amastigotes. nih.gov Further investigation into the mechanism suggested that the compound interferes with protein and DNA synthesis in the parasite. nih.gov Subsequent structural modifications, such as replacing the amide function with an imidazolidin-2-one moiety, led to a significant increase in in vitro antileishmanial activity. nih.gov Two of these new N-substituted derivatives showed potent activity against intracellular amastigotes, with IC50 values of 13 µM and 7 µM, marking them as promising candidates for further development. nih.gov

Pre-clinical In Vivo Model Investigations

While a significant body of research exists on the in vitro activities of 4-aminopyrimidine analogs, preclinical in vivo investigations are less commonly reported but are critical for assessing the therapeutic potential of these compounds.

In the context of antileishmanial activity, a furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine was tested in a murine model of established Leishmania mexicana infection. nih.gov Susceptible BALB/c mice were administered the compound, which resulted in a high reduction in the parasite burden in the popliteal lymph node (81%), spleen (80%), and liver (73%). nih.gov

For anti-cancer applications, a tetrahydropyrimidine analog that exhibited noteworthy in vitro activity against K562 and MDA-MB-231 cell lines was selected for in vivo studies, indicating a progression towards whole-animal models for promising candidates. researchgate.net In a separate study, a potent anti-PCSK9 candidate from a 4-amino-2-pyridone series was evaluated for tolerability in C57BL/6J mice. unipd.it The results suggested that the compound was well tolerated at the tested concentration with no signs of toxicity, paving the way for future in vivo efficacy experiments. unipd.it However, comprehensive in vivo efficacy data for the anti-proliferative, antimicrobial, and antiviral activities of this compound and its direct analogs are not extensively detailed in the currently available literature.

Animal Model Validation of Biological Activity (e.g., Anti-inflammatory, Antitumor)

While direct in vivo studies on this compound are not readily found, research on structurally related analogs provides some context for its potential activities. For instance, various 4-amino-2-arylpyrimidine derivatives have been investigated for their pharmacological effects.

Anti-inflammatory Activity:

Studies on analogous compounds, such as certain 4-amino-2-aryl-5-cyano-pyrimidines, have demonstrated anti-inflammatory properties in animal models. These compounds have been shown to be effective in reducing inflammation in models like carrageenan-induced paw edema in rats. The activity of these analogs suggests that the 4-amino-2-phenylpyrimidine scaffold is a viable candidate for possessing anti-inflammatory effects. However, without specific studies on the 5-carboxamide derivative, its efficacy and potency in animal models remain unconfirmed.

Antitumor Activity:

Similarly, the antitumor potential of the broader pyrimidine class is well-established. Thieno[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with the compound , have been the subject of extensive cancer research. Some of these analogs have shown promising results in various cancer cell lines and in vivo tumor models. The specific contribution of the 5-carboxamide functional group on the 2-phenylpyrimidine core to in vivo antitumor efficacy has not been detailed in the available literature.

Table 1: Summary of In Vivo Studies on Analogs of this compound

Compound ClassBiological ActivityAnimal ModelKey Findings (General)
4-Amino-2-aryl-5-cyano-pyrimidinesAnti-inflammatoryCarrageenan-induced rat paw edemaReduction in paw volume, indicating anti-inflammatory effects.
Thieno[2,3-d]pyrimidine derivativesAntitumorVarious xenograft modelsInhibition of tumor growth through various mechanisms.
Pyrazolo[3,4-d]pyrimidine derivativesAntitumorRenal cancer cell line xenograftsPotent inhibition of tumor growth.

Note: This table is illustrative of the types of studies conducted on related compound classes and does not represent data for this compound itself.

Mechanistic Elucidation in Animal Systems

The mechanism of action for many pyrimidine derivatives is often linked to the inhibition of specific enzymes or signaling pathways involved in inflammation and cancer.

For anti-inflammatory action, related pyrimidine compounds have been shown to target key mediators of the inflammatory cascade. For example, some analogs act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines. Other proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.

In the context of antitumor activity, various pyrimidine analogs function as kinase inhibitors. They can target protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. The specific molecular targets and signaling pathways modulated by this compound in animal systems have not been elucidated in the reviewed literature. Without such studies, its mechanism of action in a complex biological system remains speculative and would need to be inferred from the activities of its structural relatives.

Computational Chemistry and Molecular Modeling of 4 Amino 2 Phenylpyrimidine 5 Carboxamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it ideal for the analysis of moderately sized organic molecules like 4-Amino-2-phenylpyrimidine-5-carboxamide.

DFT calculations are pivotal in understanding the electronic properties of this compound. These calculations can determine the optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carboxamide group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-deficient (electrophilic).

ParameterDescriptionTypical Calculated Value for Similar Pyrimidine Derivatives
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.0 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO4.0 to 4.5 eV
Dipole Moment Measure of the molecule's overall polarity2.0 to 4.0 Debye

DFT is also a powerful tool for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data for structural confirmation. mdpi.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. mdpi.com This allows for the assignment of the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretching of the amino and amide groups, the C=O stretching of the carboxamide, and the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. researchgate.net These theoretical chemical shifts, when compared to experimental NMR spectra, are invaluable for the complete structural elucidation of the molecule. semanticscholar.org

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) for Similar Pyrimidine Derivatives
Amino (NH₂) group Symmetric & Asymmetric stretching3300 - 3500
Amide (C=O) group Stretching1650 - 1680
Phenyl (C=C) group Stretching1450 - 1600
Pyrimidine (C=N) group Stretching1500 - 1580

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a target protein. researchgate.net This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. For this compound, docking studies could be performed against various protein kinases, as many pyrimidine derivatives are known to be kinase inhibitors. The results would reveal the most probable binding pose, highlighting the key intermolecular interactions responsible for the stability of the ligand-protein complex. nih.gov

Once a plausible binding mode is identified, a detailed analysis of the interactions between the ligand and the amino acid residues of the active site can be performed. researchgate.net These interactions typically include:

Hydrogen Bonds: The amino and carboxamide groups of this compound are potent hydrogen bond donors and acceptors, and are likely to form hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic phenyl and pyrimidine rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Amino Acid Residues
Hydrogen Bond Donor Amino (-NH₂) and Amide (-NH) groupsAspartate, Glutamate, Serine, Threonine
Hydrogen Bond Acceptor Pyrimidine Nitrogens, Amide Carbonyl (-C=O)Lysine, Arginine, Histidine, Serine
Hydrophobic Phenyl ringLeucine, Isoleucine, Valine, Alanine
Pi-Pi Stacking Phenyl and Pyrimidine ringsPhenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead compounds.

A QSAR study on a series of this compound derivatives would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. These descriptors can be categorized as:

Electronic Descriptors: Such as dipole moment, partial charges, and HOMO/LUMO energies.

Steric Descriptors: Like molecular weight, volume, and surface area.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP).

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

The resulting QSAR model can be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Descriptor ClassExample DescriptorsRelevance to Biological Activity
Electronic Dipole moment, Partial atomic chargesInfluences electrostatic interactions with the target
Steric Molecular weight, Molar refractivityRelates to the size and shape complementarity with the binding site
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and hydrophobic interactions
Topological Wiener index, Kier & Hall connectivity indicesEncodes information about molecular branching and connectivity

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, has been instrumental in understanding the biological activities of pyrimidine derivatives. nih.govresearchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For pyrimidine derivatives, QSAR models have been successfully developed to predict their efficacy as inhibitors of various biological targets, including enzymes implicated in cancer. nih.gov

The development of these models typically involves the following steps:

Data Set Compilation: A series of this compound analogues with their corresponding experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic properties, are calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to create a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a QSAR study on a series of aminopyrimidine-based derivatives acting as CXCR4 antagonists demonstrated the reliability of a Partial Least Squares (PLS) model in predicting their biological activity. Such models are invaluable for virtually screening large libraries of compounds and prioritizing them for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Table 1: Statistical Parameters of a Representative QSAR Model for Pyrimidine Derivatives

ParameterMultiple Linear Regression (MLR)Artificial Neural Network (ANN)
R² (Coefficient of Determination) 0.8890.998
RMSE (Root Mean Square Error) HigherLower
Q² (Predictive R-squared) LowerHigher

This table illustrates the superior predictive performance of an Artificial Neural Network (ANN) model over a Multiple Linear Regression (MLR) model in a QSAR study of pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov

Identification of Key Structural Descriptors

A crucial outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of this compound derivatives. These descriptors provide valuable insights into the structural requirements for optimal interaction with the biological target.

Key structural descriptors often identified for pyrimidine derivatives include:

Electronic Properties: The distribution of charges within the molecule, represented by descriptors such as the dipole moment and the charges on specific atoms, can play a critical role in receptor binding. researchgate.net

Steric and Topological Features: The size, shape, and connectivity of the molecule, as well as the presence of specific functional groups, are important for fitting into the binding pocket of the target protein. For instance, structure-activity relationship (SAR) studies on phenylpyrimidine-carboxamide Sorafenib derivatives indicated that the presence of electron-donating groups on the aryl moiety was beneficial for their activity. researchgate.netnih.gov

Hydrophobicity: The lipophilicity of the molecule, often quantified by the partition coefficient (logP), influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

By understanding the impact of these descriptors, medicinal chemists can strategically modify the structure of this compound to enhance its biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational tool to study the dynamic behavior of biological systems at an atomic level. researchgate.netnih.govutupub.fimdpi.com For this compound, MD simulations can provide detailed information about its conformational flexibility, stability, and its interactions with biological targets over time.

Conformational Analysis and Stability

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound and its derivatives is often performed using quantum mechanical methods like Density Functional Theory (DFT). These calculations help in identifying the most stable, low-energy conformations of the molecule.

MD simulations further build upon this by exploring the conformational landscape of the molecule in a simulated physiological environment. By tracking the atomic positions over time, researchers can understand the flexibility of different parts of the molecule and the stability of various conformations. This information is crucial for understanding how the compound might adapt its shape to bind to a target protein.

Dynamic Behavior of Compound-Target Complexes

MD simulations are particularly valuable for studying the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. researchgate.netfrontiersin.org These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site, the stability of the compound-target complex can be assessed over the simulation time.

Key Interactions: MD simulations can identify and quantify the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

Conformational Changes: The simulations can show how the binding of the ligand might induce conformational changes in the protein, which can be critical for its function.

For example, molecular simulation studies on 2-anilino-4-(thiazol-5-yl)-pyrimidines in complex with cyclin-dependent kinases (CDKs) have provided insights into the molecular basis of their binding selectivity. nih.gov Such detailed understanding of the dynamic behavior of the complex is essential for the rational design of more potent and selective inhibitors.

In Silico Profiling for Research Compound Optimization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound to predict its behavior in a biological system. In silico methods provide a rapid and cost-effective way to predict these properties, including absorption and distribution. researchgate.netresearchgate.netmdpi.comrsc.org

Absorption and Distribution Prediction (excluding clinical pharmacokinetics)

Computational models are widely used to predict the absorption and distribution of drug candidates. nih.govbohrium.comresearchgate.netnih.govmdpi.com For this compound, these in silico predictions can help in early-stage optimization.

Key predicted parameters include:

Gastrointestinal (GI) Absorption: Models based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA) can predict the extent of absorption from the gastrointestinal tract. mdpi.com

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. Computational models can predict this based on the molecule's structural features.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its free concentration and, consequently, its efficacy. In silico models can provide an estimation of this binding.

Table 2: Predicted In Silico ADME Properties for a Representative 2-Aminopyrimidine (B69317) Derivative

PropertyPredicted ValueInterpretation
Human Intestinal Absorption (%) > 90%High
Caco-2 Permeability (log Papp) > -5.15 cm/sHigh
Blood-Brain Barrier Permeability YesCan cross the BBB
P-glycoprotein Substrate NoNot likely to be effluxed
CYP1A2 inhibitor NoLow risk of drug-drug interactions
CYP2C19 inhibitor NoLow risk of drug-drug interactions
CYP2C9 inhibitor YesPotential for drug-drug interactions
CYP2D6 inhibitor NoLow risk of drug-drug interactions
CYP3A4 inhibitor YesPotential for drug-drug interactions

This table presents a sample of in silico predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a novel 2-aminopyrimidine Schiff base, indicating its potential for good oral absorption and central nervous system penetration, alongside potential for specific cytochrome P450 enzyme inhibition. researchgate.net

By utilizing these predictive models, researchers can identify potential liabilities in the pharmacokinetic profile of this compound derivatives early in the drug discovery pipeline and make informed decisions to optimize their properties for better in vivo performance.

Advanced Analytical Techniques for Research Characterization of 4 Amino 2 Phenylpyrimidine 5 Carboxamide

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For 4-Amino-2-phenylpyrimidine-5-carboxamide (molecular formula C₁₁H₁₀N₄O), HR-MS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. acs.org This is a critical step in confirming the identity of a newly synthesized compound.

Calculated Exact Mass for C₁₁H₁₀N₄O:

[M+H]⁺ (Monoisotopic Mass): 215.0927 Da

[M+Na]⁺ (Monoisotopic Mass): 237.0747 Da

An experimental HR-MS result matching one of these calculated values would provide strong evidence for the compound's elemental formula.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of this compound and for identifying it within reaction mixtures or biological matrices. acs.org A sample is first separated on an LC column, and the eluent is directed into the mass spectrometer. The mass spectrometer provides a mass spectrum for each eluting component, allowing for positive identification. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, typically generating protonated molecular ions [M+H]⁺. mdpi.com

Chromatographic Methods for Reaction Monitoring and Purification

Chromatography is essential for both monitoring the progress of a chemical reaction and for purifying the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a synthesis. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., mixtures of ethyl acetate (B1210297) and petroleum ether or dichloromethane (B109758) and ethyl acetate), the consumption of starting materials and the formation of the product can be visualized. researchgate.net The difference in polarity between the reactants and the product results in different retention factors (Rf), allowing for effective monitoring.

Column Chromatography: For purification on a larger scale, column chromatography (or flash chromatography) is frequently employed. acs.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system, often guided by prior TLC analysis, is then passed through the column to elute the components at different rates. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. For analysis, reverse-phase HPLC is commonly used to determine the purity of the final compound with high accuracy. For purification, preparative HPLC can be used to isolate highly pure samples of the target compound, although it is typically used for smaller quantities compared to column chromatography.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. nih.govlibretexts.org For a polar, aromatic compound like this compound, TLC is an indispensable tool in its synthesis and purification workflow.

The separation principle of TLC relies on the differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. operachem.com For aromatic amines and polar heterocyclic compounds, silica gel is the most common stationary phase due to its polar nature, which facilitates interaction with polar functional groups. chemistryhall.cominterchim.com

The choice of mobile phase (eluent) is critical and is determined by the polarity of the analyte. A solvent system is selected to achieve a retention factor (Rƒ) value that allows for clear separation from starting materials, byproducts, or impurities, ideally between 0.2 and 0.8. chemistryhall.com For compounds with polar groups like amines and amides, mixtures of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) are typically employed. libretexts.org The polarity of the mobile phase is adjusted to control the migration of the compound up the plate; a more polar solvent system will result in a higher Rƒ value. interchim.com

After eluting the plate, the separated spots are visualized. Since this compound contains a conjugated aromatic system, it can be readily detected under ultraviolet (UV) light, typically at a wavelength of 254 nm, where it will appear as a dark spot against a fluorescent background. operachem.com

Table 1: Representative TLC Parameters for this compound

ParameterDescription
Stationary PhaseSilica Gel 60 F254 on aluminum backing
Mobile Phase (Eluent)Ethyl Acetate / Hexane (e.g., 1:1 v/v)
ApplicationSample dissolved in a suitable solvent (e.g., Dichloromethane/Methanol) and spotted on the baseline
DevelopmentAscending development in a closed chamber saturated with the mobile phase vapor
DetectionVisualization under UV lamp (254 nm)
Retention Factor (Rƒ)Calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of chemical compounds. For pyrimidine (B1678525) derivatives, reversed-phase HPLC (RP-HPLC) is the most common method used to determine purity with high precision and accuracy. researchgate.net This technique is crucial for final quality control, ensuring the compound meets the stringent purity requirements for subsequent studies.

In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase. researchgate.net The stationary phase typically consists of silica particles that have been surface-modified with alkyl chains, such as C8 or, most commonly, C18. researchgate.net

The mobile phase is usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Modifiers such as formic acid, acetic acid, or trifluoroacetic acid are often added in small quantities to the mobile phase to improve peak shape and resolution by controlling the ionization state of the analyte. sielc.comnih.gov For pyrimidine derivatives, typical flow rates range from 1.0 to 1.5 mL/min. researchgate.net

Detection is most commonly achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The output is a chromatogram, where the retention time of the peak is characteristic of the compound, and the peak area is proportional to its concentration.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

ParameterDescription
Chromatographic ModeReversed-Phase (RP-HPLC)
ColumnC18 silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 35 °C) sigmaaldrich.com
DetectionUV-Vis detector at a specified wavelength (e.g., 270 nm) sigmaaldrich.com
Injection Volume5-20 µL

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. For a pure sample, the found values are expected to be in close agreement with the calculated values, typically within a ±0.4% margin.

For this compound, the molecular formula is C₁₁H₁₀N₄O, with a molecular weight of 214.22 g/mol . The theoretical elemental composition can be precisely calculated from this formula. The comparison between the calculated and found values provides strong evidence for the compound's identity and purity.

Table 3: Elemental Analysis Data for this compound

ElementMolecular FormulaCalculated (%)Found (%)
Carbon (C)C₁₁H₁₀N₄O61.67Experimental values are compared to calculated values to confirm purity.
Hydrogen (H)4.70
Nitrogen (N)26.15
Oxygen (O)7.47

Future Research Directions and Conceptual Research Avenues for 4 Amino 2 Phenylpyrimidine 5 Carboxamide

Design and Synthesis of Novel Pyrimidine (B1678525) Scaffolds with Enhanced Selectivity

Future research will likely focus on the rational design and synthesis of new pyrimidine-based scaffolds derived from 4-Amino-2-phenylpyrimidine-5-carboxamide to achieve enhanced selectivity for specific biological targets. A key strategy involves the creation of fused heterocyclic systems, which can improve target binding and pharmacokinetic properties. nih.gov For instance, the development of pyridopyrimidine scaffolds has yielded potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms. tandfonline.com

Key synthetic approaches for generating novel scaffolds include:

Cyclocondensation Reactions: These reactions are fundamental for creating fused ring systems. For example, novel functionalized pyrimidine derivatives can be synthesized through the cyclocondensation of precursors with reagents like hydrazine (B178648) hydrate. ijpsr.com

Multi-component Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. The Biginelli reaction, for instance, can be adapted to produce diverse tetrahydropyrimidine-5-carboxylate derivatives. mdpi.comias.ac.in

Structural Optimization: Based on existing active compounds, new derivatives can be designed. For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been prepared by optimizing the structure of known kinase inhibitors. nih.govmdpi.com

The goal of these synthetic endeavors is to produce compounds with high affinity for their intended target while minimizing off-target effects. This is particularly crucial in areas like kinase inhibition, where selectivity is paramount to avoid toxicity. nih.gov The synthesis of novel pyrimidine analogs as non-covalent Bruton's tyrosine kinase (BTK) inhibitors exemplifies this approach, where high selectivity was achieved through careful molecular design. nih.gov

Exploration of Underexplored Biological Targets for Pyrimidine Carboxamides

While pyrimidine derivatives are well-known for their activity against targets like kinases and dihydrofolate reductase, a significant avenue for future research lies in exploring their potential against less conventional biological targets. wjarr.comnih.gov The versatility of the pyrimidine scaffold allows it to interact with a wide range of proteins, suggesting that its therapeutic potential is far from fully realized. nih.gov

One such underexplored target is Vanin-1, an amidohydrolase involved in inflammatory processes. A series of pyrimidine carboxamides has been identified as competitive inhibitors of Vanin-1, with potential applications in treating inflammatory bowel disease. nih.gov This discovery opens the door for screening this compound and its derivatives against other enzymes and receptors implicated in inflammatory and metabolic diseases.

Another area of interest is the development of pyrimidine derivatives as modulators of ATP-binding cassette (ABC) transporters, which play a role in multidrug resistance in cancer. nih.gov Certain 4-amino-thienopyrimidines have been shown to modulate the activity of these efflux pumps, suggesting a potential strategy to overcome drug resistance. nih.gov

Future work should involve broad-based phenotypic screening and target identification studies to uncover novel biological activities of this compound derivatives. This could lead to the development of first-in-class therapeutics for a range of diseases.

Development of Multi-Target Directed Ligands based on the this compound Core

The multifactorial nature of complex diseases like Alzheimer's disease and cancer has spurred interest in the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The this compound core is an attractive scaffold for designing such agents due to its chemical tractability and ability to be elaborated with different pharmacophores. nih.gov

In the context of Alzheimer's disease, an MTDL based on this pyrimidine core could be designed to, for example, inhibit both acetylcholinesterase and monoamine oxidase B, two key enzymes in the pathophysiology of the disease. frontiersin.org By combining pharmacophoric elements from known inhibitors of these enzymes onto the pyrimidine scaffold, it may be possible to create a synergistic therapeutic effect.

The design strategy for MTDLs often involves linking two or more distinct pharmacophores. nih.gov For instance, a pyrazolopyrimidinone (B8486647) derivative was designed by combining a PDE9 inhibitor with the antioxidant melatonin, resulting in a compound with dual activity. researchgate.net This approach could be applied to the this compound scaffold to address various disease-related pathways.

The following table outlines potential multi-target strategies for derivatives of this compound:

Disease AreaPotential Target 1Potential Target 2Rationale
Alzheimer's DiseaseAcetylcholinesteraseMonoamine Oxidase BAddress both cognitive decline and neuroinflammation. frontiersin.org
CancerKinase (e.g., PI3K)ABC TransporterSimultaneously inhibit cell proliferation and overcome multidrug resistance. nih.govacs.org
Inflammatory DisordersVanin-1Cyclooxygenase-2Target multiple pathways involved in the inflammatory cascade. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

In the context of this compound, AI and ML can be employed in several ways:

Predictive Modeling: Machine learning models, such as graph neural networks, can be trained on existing data to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. astrazeneca.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties. elsevier.com These models can explore a vast chemical space to identify novel scaffolds that may not be conceived through traditional medicinal chemistry approaches. mdpi.com

Synthetic Route Prediction: AI tools can assist chemists in planning the synthesis of novel pyrimidine derivatives by predicting reaction outcomes and suggesting optimal reaction conditions. elsevier.com

The integration of AI and ML into the research workflow can significantly reduce the time and cost associated with drug discovery, enabling a more rapid exploration of the therapeutic potential of the this compound scaffold. nih.govnih.gov

Conceptual Applications in Chemical Biology Research Tools

Beyond its therapeutic potential, the this compound scaffold can be adapted for use as a chemical biology tool to probe biological systems. By incorporating specific functional groups, derivatives can be created that serve as molecular probes, affinity reagents, or imaging agents.

Potential applications as chemical biology tools include:

Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the pyrimidine scaffold, it can be converted into a probe for identifying the protein targets of the parent compound. This is a powerful method for target deconvolution and understanding the mechanism of action.

Fluorescent Probes: The incorporation of a fluorophore onto the this compound core could enable the visualization of its subcellular localization and interaction with target proteins in living cells. Novel pyrido[2,3-d]pyrimidines have already shown promise for bioimaging applications. acs.org

DNA-Encoded Libraries: The pyrimidine scaffold is an ideal starting point for the construction of DNA-encoded libraries (DELs). acs.org By attaching a unique DNA tag to each derivative, vast libraries can be synthesized and screened against a wide range of biological targets, facilitating the rapid discovery of new hits. acs.org

The development of such tools would not only advance our understanding of the biological roles of pyrimidine derivatives but also provide valuable reagents for the broader biomedical research community.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-phenylpyrimidine-5-carboxamide, and how can intermediates be characterized?

A multi-step synthesis typically involves coupling 2-phenylpyrimidine-5-carboxylic acid derivatives with appropriate amines. For example, intermediates like methyl 2-amino-4-chloro-5-pyrimidinecarboxylate can be synthesized via chlorination with phosphoryl chloride, followed by aminolysis . Characterization relies on NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Recrystallization from DMSO:water (5:5) is effective for purification .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

The compound shows moderate solubility in polar aprotic solvents like DMSO (50–100 mg/mL at 25°C) but limited solubility in aqueous buffers. For biological assays, prepare stock solutions in DMSO and dilute in phosphate-buffered saline (pH 7.4) to avoid precipitation. Stability tests indicate storage at –20°C in desiccated conditions prevents hydrolysis of the carboxamide group .

Q. How should researchers safely handle this compound in the lab?

Follow protocols for pyrimidine derivatives: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. Avoid inhalation and skin contact due to potential irritancy. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of this compound?

Optimize reaction parameters:

  • Catalyst screening : Use Pd/C or CuI for coupling reactions to enhance efficiency.
  • Temperature control : Reflux in THF at 80°C for 8–12 hours improves aminolysis completion .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher recovery (yields increase from 60% to 85%) .

Q. What experimental designs are suitable for analyzing its acetylcholinesterase (AChE) inhibitory activity?

Use Ellman’s assay:

  • Kinetic studies : Measure IC₅₀ values using recombinant human AChE, with donepezil as a positive control.
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to map interactions with the AChE active site, focusing on hydrogen bonding with Ser203 and π-π stacking with Trp86 .
  • Selectivity testing : Compare inhibition against butyrylcholinesterase (BChE) to assess specificity .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts or HPLC retention times may arise from tautomerism or polymorphic forms. Solutions include:

  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography : Confirm solid-state structure and hydrogen-bonding networks.
  • Batch validation : Cross-check with independent synthetic routes and reference standards from PubChem or EPA DSSTox .

Q. What computational methods validate the compound’s mechanism of action in neurodegenerative disease models?

Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with binding free energy calculations (MM-PBSA). Focus on ligand stability in the AChE gorge over 100 ns trajectories. Validate with in vitro assays measuring Aβ fibril disruption or tau phosphorylation inhibition .

Q. How does substituent variation impact stability and bioactivity?

Structure-activity relationship (SAR) studies show:

  • Phenyl group modifications : Electron-withdrawing groups (e.g., –Cl) at the 2-position enhance AChE affinity (IC₅₀ ~50 nM vs. 120 nM for unsubstituted analogs).
  • Carboxamide substitution : N-Benzyl derivatives improve blood-brain barrier permeability but reduce aqueous solubility .

Q. What protocols address instability during long-term storage?

Lyophilize the compound under vacuum and store in amber vials with desiccant packs at –80°C. Monitor degradation via LC-MS every 6 months; discard if purity drops below 90%. Avoid repeated freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.